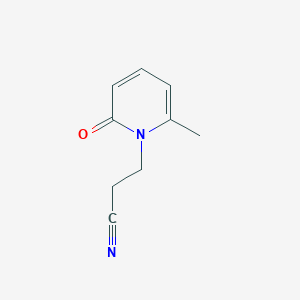
3-(6-metil-2-oxopiridin-1(2H)-il)propanonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-methyl-2-oxopyridin-1(2H)-yl)propanenitrile is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.192. The purity is usually 95%.
BenchChem offers high-quality 3-(6-methyl-2-oxopyridin-1(2H)-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-methyl-2-oxopyridin-1(2H)-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento de la EPOC y el asma
El compuesto ha mostrado promesa en el tratamiento de enfermedades inflamatorias o alérgicas del tracto respiratorio, como la enfermedad pulmonar obstructiva crónica (EPOC) y el asma. Los investigadores han identificado su potencial como un inhibidor de la fosfodiesterasa 4 (PDE4) . Los inhibidores de la PDE4 juegan un papel crucial en la reducción de la inflamación y la broncoconstricción, lo que los hace valiosos para el manejo de las afecciones respiratorias.
Actividad Biológica
3-(6-methyl-2-oxopyridin-1(2H)-yl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of 3-(6-methyl-2-oxopyridin-1(2H)-yl)propanenitrile can be described as follows:
- Molecular Formula : C₉H₈N₂O
- Molecular Weight : 164.17 g/mol
- IUPAC Name : 3-(6-methyl-2-oxopyridin-1(2H)-yl)propanenitrile
This compound features a pyridine ring with a ketone and a nitrile functional group, which are critical for its biological activities.
Anticancer Activity
Research has indicated that derivatives of compounds similar to 3-(6-methyl-2-oxopyridin-1(2H)-yl)propanenitrile exhibit significant anticancer properties. In particular, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.4 |
| Compound B | HepG2 | 2.2 |
| 3-(6-methyl-2-oxopyridin-1(2H)-yl)propanenitrile | TBD | TBD |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. Further studies are necessary to determine the specific IC₅₀ for 3-(6-methyl-2-oxopyridin-1(2H)-yl)propanenitrile.
The proposed mechanism of action for compounds in this class involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. For instance, compounds have been shown to modulate the NF-kB signaling pathway, which is crucial for cell survival in many cancers .
Inhibition Studies
In silico studies suggest that the binding affinity of 3-(6-methyl-2-oxopyridin-1(2H)-yl)propanenitrile to various molecular targets may contribute to its biological effects. High-throughput screening has identified potential interactions with DNA-binding proteins, indicating a possible role in gene regulation .
Case Studies
A notable case study involved the synthesis and evaluation of related compounds, where one derivative demonstrated an IC₅₀ value of 9.8 µM against HepG2 cells. This compound also showed a significant increase in apoptotic markers such as caspase-3 and BAX while decreasing anti-apoptotic markers like Bcl-2 .
Safety and Toxicity
Preliminary toxicity assessments indicate that related compounds exhibit low toxicity towards normal cells, with IC₅₀ values comparable to established drugs like sorafenib. This suggests a favorable safety profile for further development .
Propiedades
IUPAC Name |
3-(2-methyl-6-oxopyridin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-8-4-2-5-9(12)11(8)7-3-6-10/h2,4-5H,3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQWOKTZAHKVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














